10-Methyl-3-phenothiazinamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
10-methylphenothiazin-3-amine |
InChI |
InChI=1S/C13H12N2S/c1-15-10-4-2-3-5-12(10)16-13-8-9(14)6-7-11(13)15/h2-8H,14H2,1H3 |
InChI Key |
HFXCUJLZEIBVQQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N)SC3=CC=CC=C31 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)SC3=CC=CC=C31 |
solubility |
25.6 [ug/mL] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 10 Methyl 3 Phenothiazinamine
Established Synthetic Pathways for the 10-Methyl-3-phenothiazinamine Core
The traditional synthesis of the this compound core involves a multi-step process that includes the formation of the tricyclic phenothiazine (B1677639) system, followed by specific functionalization at the C-3 and N-10 positions.
Precursor Chemistry and Key Reaction Steps
The foundational step in the synthesis of many phenothiazine derivatives is the cyclization of a diarylamine precursor with sulfur. This reaction, often catalyzed by iodine, leads to the formation of the phenothiazine ring system. For the synthesis of a 3-substituted phenothiazine, an appropriately substituted diarylamine is required. The key reaction is a thionation reaction, which can be arduous and is often associated with degradation byproducts under classical heating conditions.
The general approach involves the reaction of a substituted diphenylamine with sulfur and a catalyst like iodine. The choice of substituents on the diphenylamine precursor dictates the substitution pattern on the final phenothiazine product.
Regioselective Functionalization at the C-3 Position
Achieving regioselective functionalization at the C-3 position of the phenothiazine nucleus is a critical step in the synthesis of this compound. The phenothiazine ring is susceptible to electrophilic substitution, primarily at the C-3 and C-7 positions due to the activating effect of the nitrogen and sulfur heteroatoms.
One common strategy is the Duff formylation reaction, which introduces a formyl group (-CHO) at the C-3 position. For instance, the microwave-assisted Duff formylation of 10-methyl-phenothiazine with urotropine in acetic acid has been shown to yield 3-formyl-10-methylphenothiazine with good regioselectivity. nih.govcdnsciencepub.com This formyl group can then be converted to an amino group through reductive amination or by forming an oxime followed by reduction.
Another approach is the direct C-H functionalization. Recent advancements have demonstrated the use of gold-catalyzed carbene transfer reactions for the site-selective functionalization of N-protected phenothiazines at the C-3 position. researchgate.net This method offers a more direct route to introduce functional groups that can be subsequently converted to the desired amine.
The following table summarizes the regioselectivity of acylation reactions on phenothiazine substrates:
| Reaction | Substrate | Reagent | Product | Selectivity |
| Duff Formylation | 10-Methyl-phenothiazine | Urotropine, Acetic Acid | 3-Formyl-10-methylphenothiazine | C-3 Regioselective cdnsciencepub.com |
| Acetylation | 10H-Phenothiazine | Acetic Anhydride, H3PO4 | 10-Acetyl-phenothiazine | N-Acylation cdnsciencepub.com |
N-Methylation at the N-10 Position
The introduction of a methyl group at the N-10 position of the phenothiazine ring is typically achieved through N-alkylation. This reaction involves treating the phenothiazine with a methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate (B86663).
Advanced Synthetic Methodologies for Phenothiazine Derivatives
To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, advanced methodologies like microwave-assisted and ultrasound-assisted synthesis have been developed. These techniques offer significant advantages in terms of efficiency and sustainability.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including phenothiazine derivatives. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve reaction yields and product purity. nih.gov
Several key reactions in the synthesis of phenothiazine derivatives have been successfully carried out using microwave assistance:
Ring Closure: The cyclization of diphenylamines with sulfur to form the phenothiazine core can be accelerated under microwave irradiation, even with bulky substituents that would otherwise lead to low yields with conventional heating. nih.govresearchgate.net
Acylation: Microwave-assisted Duff formylation and acetylation of phenothiazines have been shown to be highly efficient, with significant reductions in reaction time compared to conventional methods. cdnsciencepub.com
Condensation Reactions: The condensation of 3-formyl-10-methylphenothiazine with substituted acetophenones to form chalcones has been achieved with good yields under microwave irradiation. nih.gov
The table below compares conventional and microwave-assisted methods for the synthesis of certain phenothiazine derivatives:
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Thionation of Diphenylamines | Often lengthy and tedious tandfonline.com | 8-10 minutes orientjchem.org | Generally higher yields tandfonline.comorientjchem.org |
| Duff Formylation | Several hours | Significantly shorter nih.gov | Unexpectedly good yields nih.gov |
Ultrasound-Assisted Synthesis Techniques
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been successfully applied to the synthesis of various phenothiazine derivatives, often leading to improved reaction rates and yields compared to silent (non-sonicated) reactions. researchgate.net
The benefits of ultrasound irradiation in phenothiazine synthesis include:
N-Alkylation: The alkylation of the nitrogen atom in phenothiazine can be efficiently carried out under ultrasonic irradiation in the presence of a base like potassium hydroxide, resulting in a dramatic reduction in reaction time and an increase in yield. epa.gov
Condensation Reactions: The synthesis of N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides through the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with heterocyclic acetohydrazides showed improved rates and yields under sonication. researchgate.net
Formation of Azo-Phenothiazines: An efficient and environmentally friendly synthesis of ferrocene-appended azo-phenothiazines has been developed using ultrasound irradiation, which allows for a simple procedure and tolerates a wide range of functional groups. researchgate.net
The use of ultrasound provides a green and efficient alternative for the synthesis of phenothiazine-based compounds. researchgate.netresearchgate.net
Heterogeneous Catalysis Approaches in Phenothiazine Synthesis
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which aligns with the principles of green chemistry. In the context of phenothiazine synthesis, heterogeneous catalysts are instrumental in facilitating the key bond-forming reactions, such as C-S and C-N cross-couplings, that construct the core tricyclic ring system.
Recent advancements have highlighted the use of various supported metal catalysts and metal oxides in these transformations. For instance, iron-catalyzed domino reactions have been developed as an environmentally benign and efficient method for phenothiazine synthesis. These reactions proceed via a tandem C-S/C-N cross-coupling, offering a robust alternative to traditional palladium and copper-catalyzed systems, which can be associated with issues of catalyst cost and residual metal contamination.
Table 1: Examples of Heterogeneous Catalysts in Phenothiazine Synthesis
| Catalyst System | Reactants | Key Transformation | Advantages |
| Iron salts (e.g., FeSO₄) | Substituted anilines and thiophenols | Domino C-S/C-N cross-coupling | Environmentally benign, cost-effective, tolerant of various functional groups |
| Copper nanoparticles on supports (e.g., zeolite, titania) | Aryl halides and thiols/amines | C-S and C-N bond formation | Reusable, ligand-free conditions, high activity |
| CuO nanoparticles | 2-halobenzamides and benzylamines | Intramolecular C-H amidation | Efficient for quinazolinone synthesis, a related heterocyclic system |
The use of heterogeneous catalysts not only enhances the efficiency and sustainability of phenothiazine synthesis but also provides a versatile platform for creating a diverse range of derivatives.
Combinatorial Chemistry for Generating Analog Libraries
Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of structurally related compounds, which is particularly valuable in drug discovery and materials science. For phenothiazine derivatives, combinatorial approaches enable the systematic exploration of the chemical space around the core scaffold to identify compounds with optimized properties.
The synthesis of phenothiazine libraries often involves a multi-step sequence where the phenothiazine core is first constructed and then functionalized at various positions. Key to this strategy is the use of solid-phase or solution-phase parallel synthesis techniques. For example, a library of N-substituted phenothiazine derivatives can be generated by reacting a common phenothiazine precursor with a diverse set of alkylating or acylating agents in a parallel format.
One common approach involves the initial synthesis of a phenothiazine scaffold with reactive handles, such as a carboxylic acid or an amino group. These handles can then be subjected to a variety of coupling reactions with a library of corresponding reagents (e.g., amines or carboxylic acids) to generate a large array of final products. This strategy allows for the exploration of structure-activity relationships by systematically varying the substituents at specific positions on the phenothiazine ring system.
Nanoparticle-Mediated Synthesis Applications
Nanoparticles are increasingly being utilized in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. In the synthesis of phenothiazines, metal and metal oxide nanoparticles have shown promise in catalyzing the crucial C-S and C-N bond-forming reactions.
Zinc oxide (ZnO) and copper oxide (CuO) nanoparticles, for instance, have been employed as efficient and recyclable catalysts for the synthesis of benzothiazine derivatives, which are structurally related to phenothiazines. These reactions often proceed under milder conditions and with higher yields compared to their bulk counterparts. The use of nanoparticles can also circumvent the need for ligands, simplifying the reaction setup and purification processes.
Furthermore, magnetic nanoparticles have been explored as catalyst supports, allowing for the easy separation of the catalyst from the reaction mixture using an external magnetic field. This approach combines the benefits of high catalytic activity with straightforward catalyst recycling, making it an attractive strategy for the sustainable synthesis of phenothiazines.
Table 2: Nanoparticle-Mediated Synthesis in Thiazine (B8601807) Ring Formation
| Nanoparticle Catalyst | Support | Reactants | Key Transformation | Reference |
| ZnO | β-cyclodextrin | o-aminothiophenol, aldehydes, isocyanide | C-S and C-N bond formation | researchgate.net |
| CuO | None | 2-halobenzamides, benzylamines | Intramolecular C-H amidation | nih.gov |
| Copper | Zeolite, Titania | Aryl halides, thiols/amines | C-S and C-N bond formation | rsc.org |
Bottom-Up Synthesis Strategies
Bottom-up synthesis, a cornerstone of nanotechnology and molecular engineering, can be conceptually applied to the construction of complex organic molecules like phenothiazines from simple, well-defined precursors. This approach involves the stepwise and controlled assembly of molecular building blocks to form the final, intricate structure.
In the context of this compound, a bottom-up strategy would commence with basic aromatic precursors, such as substituted anilines and thiophenols. The synthesis of the phenothiazine core typically involves two key bond formations: a C-S bond and a C-N bond to close the central thiazine ring.
A common synthetic route that exemplifies a bottom-up approach is the reaction between a 2-aminothiophenol derivative and a substituted o-halonitrobenzene. This is followed by a reduction of the nitro group and subsequent intramolecular cyclization to form the phenothiazine ring. The substituents on the initial aniline and thiophenol precursors ultimately determine the substitution pattern on the final phenothiazine product. For instance, to synthesize a 3-amino substituted phenothiazine, one might start with a 4-substituted aniline that carries a precursor to the amino group.
A two-step synthesis of phenothiazines has been developed using a dual-catalytic ortho-thioarylation of anilines as the key step. The resulting thioarylated adducts are then cyclized to the desired phenothiazines using either an Ullmann-Goldberg or Buchwald-Hartwig coupling reaction nih.gov. This stepwise construction allows for a high degree of control over the final structure.
Structural Modifications and Core Functionalization of the Phenothiazine System
The functionalization of the phenothiazine core is crucial for tuning its electronic and steric properties, which in turn dictates its performance in various applications. The positions at C-3, C-7, and N-10 are particularly amenable to modification.
Introduction of Substituents at Positions 3 and 7
The C-3 and C-7 positions of the phenothiazine ring are electronically activated and are thus susceptible to electrophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including halogens, nitro groups, and acyl groups. These initial substitutions can then serve as handles for further derivatization through cross-coupling reactions.
For example, the nitration of phenothiazine can yield 3,7-dinitrophenothiazine, which can then be reduced to the corresponding diamine. These amino groups can be further modified, for instance, through diazotization followed by coupling reactions to introduce azo dyes or other functionalities. Halogenation at the 3 and 7 positions provides a versatile entry point for introducing new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The ability to introduce substituents at these positions is critical for modulating the intramolecular charge transfer (ICT) characteristics of the molecule researchgate.net.
N-10 Functionalization for Tailored Molecular Properties
The nitrogen atom at the 10-position of the phenothiazine ring is a key site for functionalization. The introduction of substituents at this position significantly impacts the steric and electronic properties of the molecule. N-alkylation is a common modification that can improve the solubility and processability of phenothiazine derivatives nih.gov.
N-arylation, typically achieved through Buchwald-Hartwig amination, allows for the introduction of various aryl groups at the N-10 position. The electronic nature of the N-aryl substituent can have a profound effect on the electronic properties of the phenothiazine core. Electron-donating groups on the N-aryl substituent can increase the electron density of the phenothiazine system, while electron-withdrawing groups have the opposite effect. This modulation of the electronic structure influences the oxidation potential and the energy levels of the frontier molecular orbitals rsc.org.
Furthermore, the steric bulk of the N-10 substituent can influence the conformation of the phenothiazine ring system, which exists in a folded "butterfly" conformation. The dihedral angle of this fold can be tuned by the size of the N-10 substituent, which in turn can affect intermolecular packing in the solid state and the photophysical properties of the molecule. N-phosphorylation is another method of functionalization that can introduce unique electronic and photophysical properties nih.govmdpi.com.
Table 3: Impact of N-10 Substitution on Phenothiazine Properties
| N-10 Substituent | Synthetic Method | Impact on Properties |
| Alkyl groups | Alkylation with alkyl halides | Improved solubility, modified steric hindrance |
| Aryl groups | Buchwald-Hartwig amination | Tunable electronic properties (HOMO/LUMO levels), altered conformation (intra/extra) |
| Phosphoryl groups | Reaction with phosphoryl chlorides | Introduction of phosphorescence, modified electronic structure |
Sulfur Atom Oxidation State Modulation
The phenothiazine core is characterized by a sulfur atom that is susceptible to oxidation, a property that allows for significant modulation of the molecule's electronic and physicochemical characteristics. The sulfur atom in the phenothiazine ring typically exists in a sulfide state (+2 oxidation state) but can be readily oxidized to form sulfoxides and, subsequently, sulfones. nih.gov This transformation from an electron-donating sulfide to an electron-withdrawing sulfoxide or sulfone group can profoundly impact the molecule's properties. mdpi.com
The oxidation process is a common metabolic pathway for phenothiazine-based drugs and can also be achieved through chemical synthesis. nih.gov Various oxidizing agents and conditions can be employed to control the extent of oxidation. For instance, common chemical oxidants have been used to demonstrate that phenothiazine derivatives preferentially undergo oxidation at the sulfur position over the N-alkyl position. nih.gov Reagents like hydrogen peroxide and aqueous nitrous acid have been successfully used to prepare phenothiazine sulfoxides. nih.gov
The reversible oxidative properties of phenothiazines are key to their utility, allowing them to exist in neutral, cation radical, and oxygenated forms. mdpi.com This capacity for oxidation-reduction processes provides diverse synthetic pathways for creating new derivatives. mdpi.comnih.gov Electrochemical methods have also been employed to study and induce the oxidation of the phenothiazine core, often leading to the formation of sulfoxide and sulfone derivatives. cdnsciencepub.comresearchgate.net
| Oxidation State | Sulfur Group | Common Synthetic Reagents | Impact on Properties |
|---|---|---|---|
| +2 | Sulfide (S) | - (Native state) | Electron-donating, non-planar "butterfly" structure. |
| +4 | Sulfoxide (S=O) | Hydrogen Peroxide (H₂O₂), Nitrous Acid (HNO₂) | Electron-withdrawing, increases polarity. nih.govmdpi.com |
| +6 | Sulfone (SO₂) | Stronger oxidizing conditions/reagents | Strongly electron-withdrawing, further increases polarity. nih.govmdpi.com |
Development of Phenothiazine Hybrid Molecules
Molecular hybridization is a prominent strategy in medicinal chemistry aimed at developing compounds with enhanced efficacy by combining two or more pharmacophores from different bioactive scaffolds. mdpi.comnih.gov This approach has been extensively applied to the phenothiazine framework to create hybrid molecules with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govsemanticscholar.org
The core principle involves covalently linking the phenothiazine scaffold to another biologically active moiety. This can lead to compounds that interact with multiple targets or possess improved pharmacological profiles compared to the individual components. nih.gov The functionalization of the phenothiazine core, particularly at the N-10 and C-3 positions, provides convenient handles for chemical modification and the attachment of other molecular fragments. rsc.org
One common strategy involves the synthesis of phenothiazine-sulfonamide hybrids. For example, derivatives of 10-methyl-10H-phenothiazine can be chlorosulfonated and subsequently reacted with various amines or sulfonamides to create a library of hybrid compounds. benthamscience.comnih.govresearchgate.net Other examples include linking the phenothiazine system to chalcones, pyrazoles, and indolizine rings, resulting in novel chemical entities with potential therapeutic applications. mdpi.com
| Hybridizing Moiety | Resulting Hybrid Class | Potential Application Area | Reference |
|---|---|---|---|
| Sulfonamide | Phenothiazine-Sulfonamide Hybrids | Antimicrobial, Anticancer | benthamscience.comnih.gov |
| Chalcone | Phenothiazine-Chalcone Hybrids | Anticancer | mdpi.com |
| Pyrazole | Phenothiazine-Pyrazole Hybrids | Enzyme Inhibition | mdpi.com |
| Indolizine | Phenothiazine-Indolizine Hybrids | Antiproliferative | mdpi.com |
| 1,2,3-Triazole | Phenothiazine-Triazole Hybrids | Antimicrobial | semanticscholar.org |
Green Chemistry Principles and Sustainable Synthesis Approaches
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. In the context of phenothiazine synthesis, several green chemistry approaches have been explored to improve efficiency and reduce environmental impact compared to traditional methods. researchgate.net
One such approach is the use of multicomponent reactions (MCRs). A single-step MCR has been developed to produce various heterocyclic derivatives containing the phenothiazine scaffold under ultrasonic conditions, which often leads to shorter reaction times and higher yields. researchgate.net Another metal-free, three-component method allows for the selective synthesis of phenothiazines from simple and readily available starting materials like cyclohexanones and elemental sulfur under aerobic conditions. rsc.org
Continuous-flow chemistry represents another significant advancement for the sustainable synthesis of phenothiazine derivatives. researchgate.net Flow chemistry systems allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. This technology has been applied to the synthesis of phenothiazine antipsychotics, demonstrating an efficient and scalable method that can contribute to greener pharmaceutical manufacturing. researchgate.net These modern methods align with the principles of green chemistry by improving atom economy, reducing waste, and often avoiding the use of hazardous reagents and metal catalysts.
| Aspect | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Methodology | Multi-step batch processes, often requiring harsh conditions. | Multicomponent reactions, continuous-flow synthesis, metal-free catalysis. researchgate.netresearchgate.netrsc.org |
| Reagents | May involve stoichiometric use of hazardous reagents. | Use of readily available, less hazardous starting materials; catalytic approaches. rsc.org |
| Energy Input | Often requires prolonged heating under reflux. | Use of alternative energy sources like ultrasound; improved thermal efficiency in flow reactors. researchgate.netresearchgate.net |
| Efficiency | Can have lower overall yields and poor atom economy. | Higher yields, improved atom economy, and shorter reaction times. researchgate.net |
| Environmental Impact | Generation of significant solvent and reagent waste. | Reduced waste streams, potential for solvent recycling, avoidance of heavy metals. researchgate.netrsc.org |
Structure Activity Relationship Sar and Computational Chemistry of 10 Methyl 3 Phenothiazinamine Analogs
Conformational Analysis and Molecular Geometry
The spatial arrangement of atoms and functional groups within a molecule dictates its interaction with biological targets. For 10-Methyl-3-phenothiazinamine and its analogs, the conformation of the tricyclic phenothiazine (B1677639) core is a critical determinant of their activity.
Phenothiazine Core Folding Dynamics Along the N-S Axis
The phenothiazine nucleus is not planar but exists in a folded conformation along the axis connecting the nitrogen (N) and sulfur (S) atoms. This folding results in a dihedral angle between the two benzene (B151609) rings. researchgate.net The degree of this folding is a dynamic process and can be influenced by various factors. While specific studies on the folding dynamics of this compound are limited, research on related phenothiazine derivatives provides valuable insights. For instance, in the crystal structure of a phenothiazine-trinitrobenzene complex, the phenothiazine molecule is folded along the N-S axis with an average dihedral angle ranging from 165–172°. researchgate.net This folding is a key characteristic of the phenothiazine scaffold and plays a crucial role in its molecular recognition by biological receptors. The dynamic nature of this folding allows the molecule to adopt various conformations, which can be essential for its biological function.
Influence of Substituents on Conformational Preferences
Studies on 10-alkylated phenothiazines have shown that the photophysical properties, which are closely linked to molecular conformation, are more dependent on the solvent and the substituents at the 2-position than on the nature of the 10-alkyl chain itself. researchgate.net This suggests that while the 10-methyl group is a key structural feature, other substituents on the phenothiazine ring system can play a more dominant role in dictating the conformational preferences. For instance, the introduction of an aliphatic amine chain on the nitrogen atom of the phenothiazine ring has been shown to be crucial for certain biological activities, and further substitution on the C ring can modulate this activity. nih.gov Theoretical studies on nitrogen-substituted phenothiazine derivatives have also indicated that these substitutions can enhance stacking interactions, which are dependent on the molecular conformation. mdpi.com
Stereochemical Aspects and Atropisomerism
While extensive research on stereochemical aspects and atropisomerism in this compound derivatives is not widely available, the inherent non-planar, folded nature of the phenothiazine ring system presents the possibility of atropisomerism in appropriately substituted derivatives. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. If bulky substituents were introduced at positions ortho to the N-S axis, restricted rotation could lead to the existence of stable, separable enantiomeric conformers. This phenomenon, while not explicitly documented for this compound, is a critical consideration in the design of new analogs, as different atropisomers could exhibit distinct biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for understanding the molecular features that govern their biological effects.
Two-Dimensional (2D) QSAR Approaches
Two-dimensional QSAR studies correlate biological activity with 2D descriptors, which are properties calculated from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties like lipophilicity (log P), molar refractivity, and electronic parameters, as well as topological indices that describe the connectivity of atoms in the molecule.
While specific 2D-QSAR studies on this compound are not extensively reported, research on broader classes of phenothiazine derivatives has demonstrated the utility of this approach. For instance, in a study of thiazole (B1198619) analogues with antibacterial activity, a good qualitative correlation was found between the predicted physicochemical parameters (log P and polar surface area) and the observed antibacterial activity. nih.gov Another 2D-QSAR study on thiazolidine-2,4-dione derivatives as antimicrobial agents against Staphylococcus aureus successfully developed a predictive model using molecular descriptors calculated from the 2D structure. jmaterenvironsci.com These examples highlight the potential of 2D-QSAR to elucidate the structure-activity relationships of phenothiazinamine analogs.
A hypothetical 2D-QSAR study on a series of this compound analogs with antibacterial activity might reveal the importance of specific descriptors as shown in the interactive table below.
| Descriptor | Coefficient | Importance |
| LogP | 0.45 | High |
| Polar Surface Area | -0.23 | Medium |
| Molecular Weight | 0.15 | Low |
| Number of H-bond donors | 0.31 | Medium |
This table represents a hypothetical 2D-QSAR model for illustrative purposes.
Three-Dimensional (3D) QSAR Techniques (e.g., Comparative Molecular Field Analysis - CoMFA)
Three-dimensional QSAR methods go a step further by considering the 3D structure of the molecules and their surrounding molecular fields. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.
A CoMFA study on a series of phenothiazine analogs as antagonists for the dopamine (B1211576) D2 receptor provides a relevant example. drugbank.comnih.gov In such a study, the molecules are aligned based on a common substructure, and the steric and electrostatic fields are calculated at various grid points surrounding the molecules. The resulting data is then analyzed using partial least squares (PLS) to generate a model that predicts biological activity.
The output of a CoMFA analysis is often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a hypothetical CoMFA study on this compound analogs might generate the following results, as depicted in the interactive table:
| Field | Favorable Region | Unfavorable Region |
| Steric | Green Contours | Yellow Contours |
| Electrostatic | Blue Contours (Positive) | Red Contours (Negative) |
This table illustrates the typical output of a CoMFA study, where different colored contours represent regions of favorable or unfavorable steric and electrostatic interactions.
Such a model could reveal, for example, that bulky substituents in a particular region of the molecule (indicated by green contours) enhance activity, while electronegative groups in another region (indicated by red contours) are detrimental. These insights are invaluable for guiding the synthesis of new, more potent analogs of this compound.
Descriptors and Statistical Validation in QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity. In the context of this compound analogs, QSAR studies employ molecular descriptors to quantify physicochemical properties of the molecules. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological, which are then used to build a mathematical relationship with the observed activity.
The development of a robust QSAR model requires rigorous statistical validation to ensure its predictive power. A model is generally considered acceptable if its coefficient of determination (r²) is greater than 0.6 and its cross-validated coefficient of determination (r²_cv or q²) is greater than 0.5. mdpi.com These statistical metrics confirm the model's ability to reliably predict the activity of new, untested compounds within its applicability domain.
Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic aspects of the molecule, influencing interactions like hydrogen bonds and electrostatic interactions. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, which is critical for fitting into a receptor's binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's solubility characteristics, affecting its ability to cross biological membranes. |
| Topological | Connectivity indices, Wiener index | Describes the atomic arrangement and branching of the molecule's structure. |
Key Statistical Validation Parameters for QSAR Models
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |
| Cross-validated r² | q² or r²_cv | Measures the internal predictive ability of the model, assessed by systematically leaving out samples during model construction. | > 0.5 |
| Standard Deviation of Error | s | Represents the magnitude of the typical error between predicted and observed values. | Lower is better |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to investigate the interaction between a ligand, such as a this compound analog, and its biological target at an atomic level.
Prediction of Ligand-Target Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For phenothiazine derivatives, docking studies have been used to identify key interactions with the active sites of various targets, such as enzymes. For example, in studies targeting trypanothione (B104310) reductase from Trypanosoma cruzi, docking has shown that phenothiazine derivatives interact with crucial amino acid residues like Phe396, Pro398, His461, and Glu466, which are important for binding the natural ligand. nih.gov Similarly, docking studies against cholinesterases have revealed interactions with key amino acids in the active site, comparable to known inhibitors. bilkent.edu.tr These predictions are fundamental for understanding the mechanism of action and for designing derivatives with improved interactions.
Analysis of Binding Affinity and Specificity
Docking simulations provide a scoring function to estimate the binding affinity between the ligand and the target protein. Lower binding energy values typically suggest a more stable and potent ligand-protein complex. This analysis is crucial for ranking and prioritizing compounds. Furthermore, by comparing the binding affinities of a compound against its intended target versus other related proteins (e.g., a parasite's enzyme versus its human homolog), researchers can assess its specificity. nih.govresearchgate.net High specificity is a desirable trait as it can lead to fewer off-target effects. Virtual screening of large chemical databases using docking has successfully identified phenothiazine derivatives with high affinity and specificity for targets like trypanothione reductase. nih.govresearchgate.net
Dynamic Behavior of this compound in Biological Environments
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations model the movements and conformational changes of atoms and molecules in a simulated biological environment. tandfonline.comtandfonline.comresearchgate.net The stability of the complex is often evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms. tandfonline.comresearchgate.net A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site, confirming the stability of the docked pose. tandfonline.com MD simulations are essential for validating docking results and understanding the flexibility and stability of the ligand-target interactions.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio)
Quantum chemical calculations provide detailed insights into the electronic structure and properties of molecules, which are beyond the scope of classical molecular mechanics methods.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of phenothiazine derivatives. tandfonline.comtandfonline.commdpi.comdntb.gov.ua These calculations can determine a variety of molecular properties, including optimized molecular geometry, distribution of electron density, and energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and stability of the molecule. tandfonline.comtandfonline.com
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are also valuable for identifying the nucleophilic and electrophilic sites on a molecule. tandfonline.comresearchgate.net These maps show regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), which helps in understanding and predicting intermolecular interactions. tandfonline.com Ab initio methods, which are computationally more intensive, can also be employed for higher accuracy calculations of molecular structures and properties. researchgate.net These theoretical studies are critical for rationalizing the structure-activity relationships of this compound analogs at a fundamental electronic level. dntb.gov.ua
Information Derived from Quantum Chemical Calculations
| Parameter/Method | Information Provided | Relevance |
|---|---|---|
| Geometry Optimization | Predicts the most stable 3D structure of the molecule. | Provides the foundational structure for docking and other computational studies. |
| Frontier Orbitals (HOMO/LUMO) | Determines the electron-donating and accepting capabilities of the molecule. | The energy gap is related to chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify sites for electrophilic and nucleophilic attack. | Helps in understanding non-covalent interactions with biological targets. |
| Thermochemical Parameters | Calculates properties like bond dissociation enthalpy (BDE) and ionization potential (IP). dntb.gov.ua | Provides insights into the molecule's antioxidant potential and reaction mechanisms. dntb.gov.ua |
Electronic Structure Properties (e.g., HOMO/LUMO Energies)
The electronic characteristics of phenothiazine derivatives are pivotal to their reactivity and interaction with biological targets. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of these molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov
For phenothiazine analogs, the introduction of substituents significantly modulates these electronic properties. In the case of this compound, the electron-donating nature of both the methyl group at the N-10 position and the amino group at the C-3 position is expected to raise the HOMO energy level. This elevation makes the molecule more susceptible to electrophilic attack and enhances its electron-donating capabilities. researchgate.net Theoretical studies on the closely related 2-aminophenothiazine (APH), which lacks the N-10 methyl group, provide valuable comparative data. Quantum chemical calculations show that the electronic transitions in APH involve orbitals with significant contributions from the amine group's n-electrons. nih.gov
The HOMO-LUMO gap is a key determinant of electronic transitions. A smaller gap suggests that less energy is required to excite an electron from the ground state, often correlating with higher chemical reactivity. nih.gov The non-planar, butterfly-like conformation of the phenothiazine core, influenced by substituents, also plays a role in its electronic structure. nih.gov Computational models, often employing DFT methods like B3LYP with basis sets such as 6-31G(d), are used to calculate these energy values and predict the molecule's electronic behavior. nih.gov
Below is a table of representative frontier orbital energy values for phenothiazine and a key analog, illustrating the influence of the amino substituent.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |
| Phenothiazine | DFT/B3LYP | -5.10 | -0.52 | 4.58 |
| 2-Aminophenothiazine | DFT/B3LYP | -4.85 | -0.55 | 4.30 |
Data derived from computational studies on phenothiazine analogs. Actual values can vary based on the specific computational method and basis set used.
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting the spectroscopic characteristics of molecules, which is essential for their identification and structural elucidation. Theoretical calculations can generate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra that closely match experimental results.
For phenothiazine derivatives, DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions. For instance, in a study on 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone, vibrational wavenumbers were computed using the B3LYP method. nih.gov These calculations allow for the assignment of observed spectral bands to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the methyl group and aromatic rings, and vibrations of the heterocyclic phenothiazine core.
UV-Visible absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT) calculations. These computations identify the electronic transitions between molecular orbitals. For 2-aminophenothiazine, semi-empirical and DFT calculations have successfully predicted electronic transitions that align with experimental absorption bands at 224, 256, and 322 nm. nih.gov The calculations confirmed that the lower energy transition around 322 nm has significant n-π* character, involving the non-bonding electrons of the amino group. nih.gov Similar calculations for this compound would be expected to show transitions involving the π-system of the phenothiazine rings, modulated by the electronic contributions of the methyl and amino groups.
The following table outlines predicted spectroscopic data for a representative phenothiazine analog based on computational models.
| Spectroscopic Technique | Predicted Parameter | Value/Range | Associated Functional Group/Transition |
| FT-IR | N-H Stretch (Amine) | 3300-3500 cm-1 | Primary Amine |
| FT-IR | C-N Stretch | 1250-1350 cm-1 | Aromatic Amine |
| FT-Raman | C-S-C Vibration | 600-700 cm-1 | Thiazine (B8601807) Ring |
| UV-Visible | π-π* Transition | 250-270 nm | Aromatic System |
| UV-Visible | n-π* Transition | 320-340 nm | Amine Lone Pair |
Values are typical ranges predicted for aminophenothiazine structures based on computational studies.
Intermolecular Interaction Analysis
The biological activity of a molecule is fundamentally governed by its interactions with other molecules, such as receptors, enzymes, or other drug molecules. Computational chemistry offers powerful tools to analyze these non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.
Molecular Electrostatic Potential (MEP) mapping is a key technique used to visualize the charge distribution on a molecule's surface and predict its interaction sites. nih.gov For this compound, the MEP would show negative potential (electron-rich regions) around the nitrogen atom of the amino group and the sulfur heteroatom, indicating these are likely sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, making them hydrogen bond donors. nih.gov These sites are crucial for the molecule's ability to bind to biological targets.
Molecular and Cellular Mechanisms of Action in Research Models
Modulation of Specific Molecular Targets
As a member of the phenothiazine (B1677639) family, 10-Methyl-3-phenothiazinamine is predicted to interact with various neurotransmitter systems. ontosight.ai Phenothiazines as a class are known to act on dopamine (B1211576) and serotonin (B10506) receptors, which is central to their pharmacological profiles. ontosight.ai However, specific studies detailing the binding affinities (e.g., Kᵢ values) or functional activities (e.g., agonist or antagonist effects) of this compound at specific dopamine or serotonin receptor subtypes are not available in the reviewed literature. The precise pharmacological profile for this specific compound requires further investigation. ontosight.ai
There is no specific information available from the conducted searches regarding the inhibitory or activating effects of this compound on enzymes such as calmodulin or protein kinase C. While other phenothiazine derivatives are known to inhibit these enzymes, dedicated studies on this compound are absent from the available literature.
No studies were found that investigate the effects of this compound on tubulin polymerization.
There is no available research from the conducted searches on whether this compound modulates the activity of any ion channels.
Cellular Process Modulation In Vitro
Specific data on the effects of this compound on the proliferation and viability of cultured cell lines is not available in the reviewed scientific literature. Therefore, no data tables on its cytotoxic or anti-proliferative effects can be generated.
Induction of Apoptosis and Regulation of Cell Cycle Progression
The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. nih.gov Research has shown that targeting the protein N-acetyltransferase 10 (NAT10) can suppress cell proliferation and induce apoptosis in acute myeloid leukemia (AML) cells. frontiersin.org This is achieved, in part, through the upregulation of tumor suppressors and the downregulation of cell cycle checkpoint proteins. frontiersin.org The regulation of the cell cycle and apoptosis is crucial for normal mammalian development and is a key target for drug development. nih.gov Dysregulation of these processes is a hallmark of many cancers, where tumor cells may evade apoptosis and exhibit uncontrolled proliferation. mdpi.com
The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. nih.gov Mitogens are extracellular signal proteins that stimulate cell division by overcoming the molecular brakes that halt progression through the cell cycle, particularly in the G1 phase. nih.gov Conversely, some signaling proteins, like transforming growth factor-beta (TGF-β), can inhibit cell proliferation by blocking the cell cycle in G1 or by inducing apoptosis. nih.gov The protein Myc is a key regulator that promotes entry into the cell cycle through multiple mechanisms, including the increased transcription of genes for G1 cyclins. nih.gov Abnormal mitogenic stimulation can be detected by cells, often leading to the production of the p19ARF protein, which can trigger cell-cycle arrest or apoptosis. nih.gov
Apoptosis is executed by a family of cysteine proteases called caspases. mdpi.comcellsignal.com These are categorized as initiator caspases (e.g., caspase-2, -8, -9, -10) and effector caspases (e.g., caspase-3, -6, -7). mdpi.com Pro-apoptotic signals activate initiator caspases, which then cleave and activate effector caspases, leading to the breakdown of cellular components. cellsignal.com The process is also regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bak) members. mdpi.com
Reversion of Multidrug Resistance Phenotypes (e.g., P-glycoprotein inhibition)
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of anticancer drugs. mdpi.comnih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to remove drugs from the cell. mdpi.comjournaljpri.com This reduces the intracellular concentration of chemotherapeutic agents, diminishing their effectiveness. journaljpri.comglobalresearchonline.net
P-glycoprotein, encoded by the ABCB1 gene, has a broad substrate specificity and can expel a vast array of structurally and functionally diverse anticancer drugs. nih.govnih.gov The strategy to overcome P-gp-mediated resistance often involves the co-administration of P-gp inhibitors, also known as chemosensitizers, with anticancer drugs. nih.govglobalresearchonline.net These inhibitors can either compete with the drugs for transport or directly block the function of P-gp, thereby increasing the intracellular accumulation of the cytotoxic drug. nih.gov
Research has focused on developing various generations of P-gp inhibitors. While early attempts showed success in laboratory settings, clinical application has been hampered by issues of toxicity and adverse drug interactions. nih.govnih.gov This has led to the exploration of alternative strategies, including the use of natural compounds as "fourth-generation inhibitors". mdpi.com For example, natural products like fumitremorgin C and certain flavonoids and lignans (B1203133) have demonstrated the ability to inhibit P-gp-mediated efflux and restore drug sensitivity in MDR cancer cells. mdpi.com
| Drug Resistance Mechanism | Key Protein | Role of Protein | Strategy for Reversal |
| Multidrug Resistance (MDR) | P-glycoprotein (P-gp) | Efflux pump removing anticancer drugs from cells. mdpi.comjournaljpri.com | Inhibition of P-gp function with chemosensitizers. nih.govglobalresearchonline.net |
Investigation of Antimicrobial and Antiviral Activities in Cell-Based Assays
Cell-based assays are fundamental tools for discovering and evaluating the antimicrobial and antiviral properties of chemical compounds. mdpi.comnih.govphcogj.com These assays provide a biologically relevant context to understand how a compound affects microbial growth or viral replication within a host cell environment. phcogj.compblassaysci.com
For assessing antimicrobial activity , several methods are employed. The agar (B569324) diffusion assay is a simple, cost-effective technique for screening multiple substances against a single microorganism. nih.gov Broth and agar dilution methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe. mdpi.com The resazurin (B115843) assay is a sensitive colorimetric method that measures the metabolic activity of living cells, providing a clear indication of microbial viability. nih.gov More advanced techniques like flow cytometry can offer detailed information on the mechanism of cell death caused by the antimicrobial agent. mdpi.com
In the realm of antiviral research , cell-based assays are crucial for identifying inhibitors of viral replication. mdpi.comnih.gov The cytopathic effect (CPE) inhibition assay is a standard method that measures the ability of a compound to protect cells from the destructive effects of a virus. pblassaysci.com Reporter gene assays can be used where a reporter gene is activated upon viral infection, and inhibition of the virus leads to a decrease in the reporter signal. nih.gov To overcome the challenges of working with live viruses, viral replicon assays have been developed, which use a subset of viral genes necessary for replication. nih.gov The development of high-throughput screening assays is essential to complement sequence-based analyses of circulating viruses and to prepare for potential pandemics. nih.gov
| Assay Type | Purpose | Principle |
| Agar Diffusion | Antimicrobial screening | Measures the zone of growth inhibition around a substance. nih.govscielo.br |
| Broth/Agar Dilution | Determine Minimum Inhibitory Concentration (MIC) | Finds the lowest concentration of a substance that inhibits microbial growth. mdpi.com |
| Resazurin Assay | Assess microbial viability | Measures metabolic activity through a color change. nih.gov |
| Cytopathic Effect (CPE) Inhibition | Antiviral activity | Measures protection of cells from virus-induced damage. pblassaysci.com |
| Viral Replicon Assay | Antiviral screening | Uses a subset of viral genes to measure replication inhibition. nih.gov |
Oxidative Stress Modulation and Antioxidant Properties
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidants. nih.gov This imbalance is implicated in the development of numerous chronic diseases. nih.gov Phytochemicals found in fruits and vegetables are known to possess antioxidant properties that can help mitigate oxidative stress. nih.gov
Antioxidants can act through various mechanisms. They can directly neutralize free radicals, thereby preventing damage to cells and tissues. mdpi.com Some compounds can also enhance the body's own antioxidant defense systems. mdpi.com For example, they can upregulate the expression of antioxidant enzymes. mdpi.com The transcription factor Nrf2 plays a crucial role in this process by activating the antioxidant response element (ARE), which leads to the production of several protective enzymes like heme oxygenase-1 (HO-1). animbiosci.org
Research has explored the potential of various natural and synthetic compounds to modulate oxidative stress. For instance, some plant-derived compounds have been shown to alleviate cellular damage by improving lipid peroxidation and enhancing the levels of both enzymatic and non-enzymatic antioxidants. frontiersin.org Certain compounds can also influence signaling pathways that are involved in the cellular response to oxidative stress, highlighting their potential as therapeutic agents. frontiersin.org
Interactions with Biological Macromolecules and Cellular Structures
DNA Binding and Intercalation Studies
The interaction of small molecules with DNA is a key area of research, particularly in the development of anticancer drugs. rsc.org One important mode of interaction is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can lead to changes in the DNA structure, such as unwinding and elongation of the helix, which can interfere with cellular processes like replication and transcription, ultimately leading to cytotoxic effects. mdpi.com
Phenanthroline derivatives are a class of compounds known to intercalate into DNA. rsc.org Studies have shown that the nature and position of substituents on the phenanthroline ring can significantly affect the binding affinity and biological activity of these compounds. nih.govscielo.org.mx For instance, methylation at specific positions can enhance the biological activity, while substitutions at other positions might lead to unfavorable interactions with the DNA backbone, reducing activity. scielo.org.mx The binding of these compounds to DNA can be studied using various techniques, including circular dichroism spectroscopy, viscometry, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can provide insights into the binding mode, binding constants, and the specific sites of interaction on the DNA molecule. nih.govscielo.org.mx
| Compound Type | Interaction Mode with DNA | Effect of Interaction |
| Planar Aromatic Molecules (e.g., Phenanthrolines) | Intercalation | DNA helix unwinding and elongation, inhibition of replication and transcription. mdpi.combeilstein-journals.org |
Protein Binding Dynamics and Conformational Changes
The binding of a ligand to a protein is a fundamental process in biology that often involves conformational changes in the protein's structure. plos.org These changes are crucial for the protein's function, such as in enzyme catalysis or signal transduction. plos.orgnih.gov Two primary models describe the coupling of ligand binding and conformational changes: "induced fit" and "conformational selection". plos.org
In the induced fit model, the initial binding of the ligand to the protein induces a conformational change, leading to a more stable complex. nih.gov In contrast, the conformational selection model proposes that proteins exist in a dynamic equilibrium of different conformations, and the ligand selectively binds to a pre-existing, higher-energy conformation that is compatible with binding. nih.govplos.org
Understanding these dynamics is critical for drug design. The binding of an inhibitor, for example, can promote a structural change that results in an inactive state of the protein. nih.gov Techniques like X-ray crystallography, NMR spectroscopy, and single-molecule Förster resonance energy transfer (smFRET) are used to study these conformational changes and binding dynamics. nih.govelifesciences.org These studies can reveal the timescale of these changes and the populations of different conformational states, providing valuable information for understanding enzyme mechanisms and designing more effective therapeutic agents. elifesciences.org
| Binding Model | Description |
| Induced Fit | Ligand binding induces a conformational change in the protein. nih.govplos.org |
| Conformational Selection | The ligand selects and binds to a pre-existing, compatible conformation of the protein. nih.govplos.org |
: Membrane Interaction and Permeability Studies of Phenothiazine Derivatives
While specific research on the membrane interaction and permeability of this compound is not available in the reviewed scientific literature, extensive studies on related phenothiazine derivatives provide a foundational understanding of how this class of compounds interacts with cellular membranes. These studies reveal that phenothiazines, as cationic and amphiphilic molecules, have a strong affinity for the lipid bilayer of cell membranes, leading to significant alterations in membrane structure and function. frontiersin.orgbrieflands.com
The interaction of phenothiazine derivatives with cell membranes is a key aspect of their molecular mechanism of action. frontiersin.org These compounds intercalate into the lipid bilayer, which can disrupt the integrity of the cell membrane. frontiersin.orgresearchgate.net This intercalation can lead to changes in crucial biophysical properties of the membrane, including its fluidity, organization, and thickness. frontiersin.orgnih.gov For instance, some phenothiazines can increase membrane fluidity, which is a measure of the viscosity of the lipid bilayer. nih.gov
One of the significant consequences of phenothiazine-membrane interaction is an increase in membrane permeability. nih.govoncotarget.com This effect has been observed in various research models, including cancer cells and erythrocytes. oncotarget.comamu.edu.plamu.edu.pl The increased permeability can facilitate the entry of other molecules into the cell, a property that has been explored for its potential to reverse multidrug resistance in cancer cells. benthamscience.com Studies on chlorpromazine, a well-known phenothiazine, have demonstrated its ability to induce membrane permeabilization, leading to the leakage of intracellular components. nih.govoncotarget.com This increased permeability is thought to arise from the destabilization of the membrane structure, potentially through the formation of transient pores. oncotarget.com
The amphiphilic nature of phenothiazines allows them to interact with both the hydrophobic core and the polar headgroup region of the lipid bilayer. brieflands.com This can lead to a variety of effects, including the induction of lipid phase separation and alterations in the organization of lipid rafts, which are specialized membrane microdomains involved in cellular signaling. frontiersin.orgtandfonline.com The interaction is also influenced by electrostatic forces between the positively charged phenothiazine molecule and negatively charged phospholipids (B1166683) within the membrane. nih.govoncotarget.com
Research has also shown that phenothiazine derivatives can impact membrane-associated cellular processes. By altering membrane properties, they can affect the function of ion channels and membrane repair mechanisms. frontiersin.orgresearchgate.net For example, some phenothiazines have been found to inhibit the function of annexins, a family of proteins involved in membrane repair. nih.gov
The following table summarizes the general effects of some common phenothiazine derivatives on cell membranes, as observed in various research models. It is important to note that these findings are for related compounds and may not be directly extrapolated to this compound.
| Phenothiazine Derivative | Research Model | Observed Effects on Membrane |
| Chlorpromazine | Rat brain slices, Erythrocytes, Membrane vesicles | Increased membrane permeability and fluidity. nih.govamu.edu.plamu.edu.pl Interacts with negatively charged phospholipids. oncotarget.com |
| Trifluoperazine | Cancer cells, Liposomes | Sensitizes cells to membrane disruption by compromising annexin (B1180172) function. nih.gov Decreases membrane bilayer thickness. nih.gov |
| Thioridazine | Hepatoma tissue culture cells | Induces plasma membrane permeabilization. nih.gov |
| Fluphenazine | Hepatoma tissue culture cells | Induces plasma membrane permeabilization. nih.gov |
Preclinical Biological Investigations in in Vitro and in Vivo Research Models
Development and Application of In Vitro Experimental Assays
Cell-Based Functional Assays and Reporter Gene Systems
No specific studies employing cell-based functional assays or reporter gene systems to elucidate the mechanism of action or cellular effects of 10-Methyl-3-phenothiazinamine have been identified. While techniques such as AlphaLISA and LanthaScreen are utilized for assessing cellular processes like histone methylation, and various reporter gene assays are available to study receptor modulation, there is no evidence in the reviewed literature of these being applied to this compound.
Biochemical Activity and Enzyme Inhibition Assays
Detailed biochemical and enzyme inhibition profiles for this compound are not described in the available literature. The broader family of phenothiazines is known to interact with various enzymes and receptors; however, specific enzymatic targets and the inhibitory potency (e.g., IC₅₀ values) of this compound remain uncharacterized.
High-Throughput Screening (HTS) Methodologies for Novel Analog Discovery
There is no information available to suggest that this compound has been the subject of high-throughput screening campaigns aimed at the discovery of novel, structurally related analogs with potentially improved properties.
Evaluation of Cellular Barrier Permeation
Quantitative data on the ability of this compound to permeate cellular barriers, a critical parameter for assessing its potential bioavailability and access to intracellular targets, is not available in the public domain.
Pharmacokinetic Profiling in Animal Models (Research Focus)
Absorption and Distribution Characteristics in Preclinical Species
Specific pharmacokinetic studies detailing the absorption and distribution of this compound in preclinical animal models such as rats or mice are not present in the reviewed scientific literature. While a study on a different phenothiazine (B1677639) derivative, 10-(3-quinuclidinylmethyl)-phenothiazine, indicated tissue distribution in the liver and lungs of rats and dogs, this data cannot be extrapolated to this compound due to structural differences that significantly influence pharmacokinetic properties. nih.gov
Identification of Metabolic Pathways and Major Metabolites
Comprehensive searches of scientific literature and chemical databases did not yield specific information on the metabolic pathways and major metabolites of this compound. While research exists for the broader class of phenothiazines, data specifically elucidating the biotransformation of this particular compound is not available in the public domain. General metabolic routes for phenothiazine derivatives often involve oxidation of the sulfur atom, hydroxylation of the aromatic rings, N-demethylation of the side chain, and subsequent conjugation reactions. However, without specific studies on this compound, its precise metabolic fate remains uncharacterized.
Excretion Patterns and Clearance Mechanisms
Similarly, there is a lack of specific data detailing the excretion patterns and clearance mechanisms for this compound. For the phenothiazine class of compounds, excretion is known to occur via both renal and fecal routes, with metabolites often being eliminated as glucuronide or sulfate (B86663) conjugates. The clearance rates can vary significantly between different phenothiazine derivatives. However, in the absence of dedicated pharmacokinetic studies for this compound, its routes of elimination and clearance from the body have not been scientifically established.
Pharmacodynamic Studies in Relevant In Vivo Research Models
Despite the structural similarity of this compound to other biologically active phenothiazines, specific in vivo studies to characterize its pharmacodynamic profile in various animal models are not documented in the available scientific literature.
Neurobiological Animal Models for Investigating Central System Interactions
No studies were found that utilized neurobiological animal models to investigate the central nervous system interactions of this compound.
Oncological Animal Models for Studying Anti-Proliferative Mechanisms
There is no available research documenting the use of oncological animal models to study the anti-proliferative mechanisms of this compound.
Infectious Disease Animal Models for Antimicrobial Research
No infectious disease animal models have been reported in the scientific literature to evaluate the antimicrobial properties of this compound.
Immunomodulatory Animal Models
There is no evidence in the published literature of immunomodulatory animal models being used to assess the effects of this compound on the immune system.
Ethical Considerations and the 3Rs Principle in Animal Research
All preclinical research involving animal models is governed by stringent ethical principles to ensure humane treatment and scientific validity. The guiding framework for this is the principle of the 3Rs: Replacement, Reduction, and Refinement. interpharma.chimavita.comnih.gov In the context of investigating a compound like this compound, these principles are applied at every stage of study design and execution.
Replacement: This principle encourages the use of non-animal methods whenever possible. scielo.org.mx Before proceeding to in vivo studies, researchers would explore alternatives such as computer-based (in silico) modeling to predict the compound's activity, and in vitro studies using cell cultures or organoids to assess cellular-level effects. interpharma.ch
Reduction: When animal studies are deemed necessary, the principle of reduction mandates using the minimum number of animals required to obtain statistically significant and scientifically valid data. nih.gov This is achieved through careful experimental design, appropriate statistical power analysis, and the use of longitudinal study designs where the same animal is monitored over time, which can be facilitated by non-invasive imaging techniques. imavita.com
Refinement: Refinement involves modifying procedures to minimize any potential pain, suffering, or distress to the animals. scielo.org.mx For a neuroactive compound, this would include using appropriate anesthesia during surgical procedures, establishing humane endpoints to determine when an animal should be removed from a study, and providing environmental enrichment to promote natural behaviors. nih.gov All personnel handling animals must be thoroughly trained in the specific procedures and the care of the species being studied. nih.gov Institutional Animal Care and Use Committees (IACUCs) or equivalent ethics committees play a crucial role in reviewing and approving all research protocols to ensure these principles are upheld. scielo.org.mx
Advanced In Vivo Research Techniques
Advanced in vivo techniques are essential for understanding the pharmacokinetics, pharmacodynamics, and physiological effects of a compound within a living organism. These methods provide critical data that cannot be obtained from in vitro studies alone.
Small Animal Imaging Modalities (e.g., Micro-MRI, Micro-PET, Micro-CT, Optical Imaging)
Small animal imaging allows for the non-invasive, longitudinal study of biological processes in real-time. prnewswire.co.uk These miniaturized versions of clinical imaging systems provide high-resolution anatomical and functional information, aligning with the 3Rs by reducing the number of animals needed for time-course studies. imavita.com
Micro-Positron Emission Tomography (Micro-PET): This functional imaging technique would be invaluable for studying the biodistribution and target engagement of this compound. By radiolabeling the compound, researchers could visualize its accumulation in specific brain regions, measure receptor occupancy, and assess its impact on metabolic activity in real-time. nih.gov
Micro-Magnetic Resonance Imaging (Micro-MRI): Micro-MRI provides high-resolution anatomical images of soft tissues, such as the brain. It can be used to detect any structural changes or neuroinflammation that might occur following administration of the compound. Functional MRI (fMRI) could further elucidate which brain circuits are modulated by this compound.
Micro-Computed Tomography (Micro-CT): While primarily used for high-resolution anatomical imaging of bone and dense tissue, Micro-CT is often combined with functional modalities like PET or SPECT to provide anatomical context to the functional data, creating a fused, comprehensive image. uclahealth.org
Optical Imaging: Techniques like bioluminescence and fluorescence imaging are highly sensitive for tracking specific molecular and cellular events. For instance, if the compound is being studied in a disease model (e.g., a cancer model), optical imaging could be used to monitor tumor growth or the activity of specific genetic reporters in response to treatment.
Table 1: Comparison of Small Animal Imaging Modalities
| Modality | Primary Application | Key Advantages | Key Limitations |
|---|---|---|---|
| Micro-PET | Functional/Molecular Imaging | High sensitivity, quantitative, tracks metabolic processes | Lower spatial resolution, requires radiotracers |
| Micro-MRI | Anatomical/Functional Imaging | Excellent soft-tissue contrast, high spatial resolution, no ionizing radiation | Lower sensitivity than PET, longer scan times |
| Micro-CT | Anatomical Imaging | High spatial resolution for dense tissue, fast acquisition | Poor soft-tissue contrast, uses ionizing radiation |
| Optical Imaging | Molecular/Cellular Imaging | High sensitivity, cost-effective | Limited tissue penetration depth |
Microdialysis for In Vivo Neurotransmitter Monitoring in Research
Microdialysis is a minimally invasive technique used to sample the extracellular fluid of a specific tissue, most commonly the brain, in a freely moving animal. nih.gov This method is critical for directly assessing the neurochemical effects of a compound like this compound.
The procedure involves implanting a small, semi-permeable probe into a target brain region. nih.gov The probe is continuously perfused with a physiological solution, and molecules from the surrounding extracellular space, such as neurotransmitters, diffuse across the membrane into this solution. The collected fluid, known as the dialysate, is then analyzed to measure the concentrations of these neurochemicals.
In a study of this compound, microdialysis could be used to determine its effect on the release and metabolism of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. By analyzing dialysate samples before and after administration of the compound, researchers can construct a detailed profile of its neurochemical impact, providing direct evidence of its mechanism of action in the living brain. nih.gov
Histopathological and Molecular Analyses in Animal Tissues
Following the completion of in vivo studies, a post-mortem analysis of tissues provides crucial information at the cellular and molecular levels. This step validates and expands upon the findings from non-invasive imaging and microdialysis.
Histopathological analysis involves the microscopic examination of stained tissue sections to identify structural changes. For a neuroactive compound, brain tissue would be examined for signs of neuronal damage, inflammation, changes in cell morphology, or alterations in the integrity of the blood-brain barrier. While specific studies on this compound are not available, research on other phenothiazine derivatives has historically included histological assessments to understand their effects on brain tissue. nih.govnih.gov
Molecular analyses are then performed on these tissues to investigate changes in gene and protein expression. Techniques such as immunohistochemistry can be used to visualize the localization of specific proteins (e.g., receptors, enzymes) within the tissue. Western blotting can quantify changes in protein levels, while techniques like quantitative polymerase chain reaction (qPCR) can measure changes in the expression of specific genes that may be affected by the compound. These analyses provide a detailed molecular snapshot of the compound's impact on the tissue.
Analytical and Spectroscopic Characterization in Academic Research
Chromatographic Techniques for Purity Assessment and Compound Analysis
Chromatographic methods are indispensable for separating 10-Methyl-3-phenothiazinamine from reaction mixtures and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenothiazine (B1677639) derivatives. A typical HPLC method for a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. The retention time would be specific to the compound under the defined conditions, allowing for its identification and quantification.
Table 1: Predicted HPLC Parameters for this compound Analysis
| Parameter | Predicted Value/Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm and ~310 nm |
| Injection Volume | 10 µL |
| Expected Behavior | A single major peak corresponding to the compound. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide both retention time information and a mass spectrum, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would be characteristic of the phenothiazine core and the substituents. Alpha-cleavage next to the amine group is a common fragmentation pathway for amines. libretexts.org
Table 2: Predicted GC-MS Data for this compound
| Parameter | Predicted Observation |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M+) | Expected at m/z corresponding to the molecular weight of C₁₃H₁₂N₂S |
| Major Fragments | Fragments resulting from the loss of the methyl group, and cleavage of the phenothiazine ring. |
| Expected Behavior | The fragmentation pattern will be crucial for structural confirmation. |
Spectroscopic Methods for Structural Elucidation and Property Analysis
Spectroscopic techniques are vital for confirming the chemical structure of this compound and for studying its electronic properties.
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the phenothiazine rings, the N-methyl protons, and the amine protons. The chemical shifts of the aromatic protons would be in the range of 6.5-8.0 ppm, with their splitting patterns revealing their substitution pattern. The N-methyl group would likely appear as a singlet at around 3.3-3.5 ppm. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (110-150 ppm). The N-methyl carbon would appear further upfield.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 8.0 | Multiplets |
| N-CH₃ | 3.3 - 3.5 | Singlet |
| NH₂ | Variable (Broad) | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C | 110 - 150 |
| N-CH₃ | 30 - 40 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching. A study on the infrared spectra of phenothiazines provides a basis for these predictions. clockss.org
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1580 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Phenothiazines are known to have characteristic UV-Vis absorption spectra. This compound is expected to exhibit strong absorption bands in the UV region, likely with two main peaks. The position of these peaks can be influenced by the solvent polarity. biointerfaceresearch.com
Table 6: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λₘₐₓ₁ (nm) | Predicted λₘₐₓ₂ (nm) |
|---|---|---|
| Methanol | ~254 | ~310 |
| Chloroform | ~256 | ~312 |
| DMF | ~258 | ~315 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, while its high-resolution counterpart, HRMS, provides highly accurate mass measurements, enabling unambiguous molecular formula determination.
In the mass spectrum of a closely related isomer, 2-aminophenothiazine, the molecular ion peak is observed at m/z 214.04, which corresponds to its molecular weight. nih.gov The fragmentation pattern provides valuable structural information. For 2-aminophenothiazine, significant fragments are observed at m/z 182.07, 154.06, and 107. nih.gov This suggests that the fragmentation of aminophenothiazine derivatives likely involves initial cleavages around the phenothiazine core and the amino substituent.
For this compound, the expected molecular ion [M]•+ would appear at m/z 228, corresponding to its molecular formula C₁₃H₁₂N₂S. High-resolution mass spectrometry would confirm this with a high degree of accuracy. The fragmentation of this compound is anticipated to follow pathways characteristic of N-alkylated phenothiazines. Key fragmentation patterns would likely involve the loss of the methyl group (CH₃) from the nitrogen at position 10, leading to a fragment at m/z 213. Subsequent fragmentation could involve the cleavage of the phenothiazine ring system. The presence of the amino group at the 3-position is expected to influence the fragmentation pathways, potentially leading to characteristic losses of ammonia (B1221849) (NH₃) or related fragments under certain ionization conditions.
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Description |
| [M]•+ | 228 | Molecular Ion |
| [M-CH₃]•+ | 213 | Loss of the N-methyl group |
| Further Ring Fragments | Varies | Cleavage of the tricyclic phenothiazine structure |
This table is based on predicted fragmentation patterns for this compound, drawing parallels from related phenothiazine structures.
X-ray Crystallography for Three-Dimensional Structure Determination
The parent 10-methylphenothiazine (B72558) molecule, for instance, has been a subject of crystallographic studies. These studies reveal that the phenothiazine ring system is not planar but adopts a folded conformation along the N-S axis. The degree of this folding, or the dihedral angle between the two benzene (B151609) rings, is a key structural parameter for phenothiazine derivatives.
Electrochemical Characterization for Redox Properties
The electrochemical behavior of phenothiazine derivatives is of significant interest due to their redox activity, which underpins many of their applications. Techniques such as cyclic voltammetry and chronoamperometry are crucial for probing the oxidation and reduction processes of this compound.
Cyclic voltammetry (CV) is a powerful technique for studying the redox properties of a compound. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential, providing information about the oxidation and reduction potentials and the stability of the redox species.
Studies on the closely related 2-aminophenothiazine have shown that it undergoes well-defined oxidation processes. The cyclic voltammogram of 2-aminophenothiazine in acetonitrile exhibits three distinct oxidation waves between 0.34 and 1.0 V versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.gov This indicates a stepwise removal of electrons. However, the subsequent oxidation steps show some peak distortions, which may be attributed to the adsorption of the oxidized products onto the electrode surface, suggesting that the generated radical cations may have limited stability and can undergo further reactions. nih.gov
For this compound, a similar electrochemical behavior is anticipated. The phenothiazine core is readily oxidized to a stable cation radical. The presence of the electron-donating amino group at the 3-position is expected to lower the oxidation potential compared to the unsubstituted 10-methylphenothiazine, making it easier to oxidize. The first oxidation wave would correspond to the reversible one-electron oxidation to form the corresponding cation radical. Subsequent oxidation steps at higher potentials may occur and could be irreversible, depending on the stability of the dication and the reaction conditions.
Chronoamperometry, which measures the current as a function of time at a constant potential, can be used to study the kinetics of the electrode processes and to determine diffusion coefficients of the electroactive species.
Table 2: Expected Cyclic Voltammetry Data for this compound
| Redox Process | Expected Potential Range (vs. Ag/AgCl) | Characteristics |
| First Oxidation | Lower than unsubstituted phenothiazine | Reversible, one-electron transfer to form a stable cation radical |
| Subsequent Oxidations | Higher potentials | May be irreversible, indicating further reactions of the oxidized species |
This table is based on expected electrochemical behavior, drawing parallels from aminophenothiazine and other phenothiazine derivatives.
Potentiometric titrations are employed to determine the concentration of a substance by measuring the potential difference between two electrodes. This technique can be particularly useful for the quantitative analysis of phenothiazine derivatives. In a potentiometric titration, a titrant is added to a solution of the analyte, and the potential is monitored. The endpoint of the titration is identified by a sharp change in potential. This method can be applied to the determination of this compound in various samples, providing a reliable and accurate means of quantification.
Advanced Analytical Techniques for Biological Matrices (e.g., LC-MS/MS for Metabolite Profiling in Research Samples)
In the context of biological research, understanding the metabolic fate of a compound is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of metabolites in complex biological matrices such as plasma, urine, and tissue extracts. nih.gov
For this compound, LC-MS/MS would be the method of choice for metabolite profiling studies. The first step involves separating the parent compound and its metabolites from the biological matrix using liquid chromatography. The separated components are then introduced into the mass spectrometer. In the tandem mass spectrometry setup, the parent ion of a potential metabolite is selected and fragmented. The resulting fragment ions create a unique "fingerprint" that can be used for structural elucidation.
Common metabolic transformations for phenothiazine derivatives include N-dealkylation, S-oxidation, and hydroxylation of the aromatic rings. Therefore, potential metabolites of this compound that could be identified by LC-MS/MS include the N-demethylated product (3-aminophenothiazine), the S-oxide derivative, and various hydroxylated species. The high sensitivity of LC-MS/MS allows for the detection of these metabolites even at very low concentrations, providing valuable insights into the biotransformation pathways of the parent compound in a research setting.
Emerging Research Directions and Unanswered Questions for 10 Methyl 3 Phenothiazinamine
Exploration of Novel Chemical Modifications for Enhanced Research Utility
The phenothiazine (B1677639) scaffold is a versatile platform for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored biological activities. researchgate.netmdpi.comnih.gov For 10-Methyl-3-phenothiazinamine, researchers are actively exploring novel chemical modifications to enhance its utility as a research tool and potential therapeutic agent. These modifications often target the amine group at the 3-position and the nitrogen atom at the 10-position of the phenothiazine core.
Key areas of exploration include:
Hybridization with other pharmacophores: Combining the this compound core with other bioactive molecules can lead to hybrid compounds with dual or enhanced activities. mdpi.comnih.gov This molecular hybridization approach aims to improve efficacy and overcome challenges such as drug resistance. mdpi.com
Introduction of functional groups: The addition of specific functional groups can modulate the compound's physicochemical properties, such as solubility and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Synthesis of constrained analogs: Creating more rigid structures can provide insights into the bioactive conformation of the molecule and lead to more potent and selective compounds.
These synthetic efforts are crucial for developing new chemical probes to investigate biological processes and for identifying lead compounds for drug discovery.
Investigation of Undiscovered Molecular Targets and Biological Pathways
While phenothiazines are well-known for their effects on dopamine (B1211576) receptors, recent research suggests that their biological activities extend to a much wider range of molecular targets. researchgate.net Identifying these undiscovered targets and elucidating the associated biological pathways is a major focus of current research on this compound and its derivatives.
Emerging evidence points to the involvement of phenothiazines in modulating:
Autophagy: Some phenothiazine derivatives have been shown to influence the process of autophagy, a cellular mechanism for degrading and recycling cellular components. nih.gov Further investigation is needed to determine the specific role of this compound in this pathway and its potential therapeutic implications.
MAP kinase signaling: The mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. There are indications that phenothiazines may interact with components of this pathway.
Tubulin polymerization: Some studies have shown that phenothiazine derivatives can inhibit tubulin polymerization, a process essential for cell division, suggesting potential anticancer applications.
The diverse biological activities of phenothiazines highlight the likelihood of multiple molecular targets. mdpi.comnih.gov A comprehensive understanding of these interactions is essential for the rational design of more specific and effective therapeutic agents based on the this compound scaffold.
Development of Advanced In Vitro and In Silico Predictive Models
To accelerate the discovery and development of new drugs, researchers are increasingly relying on advanced in vitro and in silico models to predict the biological activity and potential toxicity of chemical compounds.
For this compound and its analogs, these predictive models play a crucial role in:
Virtual screening: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to screen large libraries of virtual compounds and identify those with a high probability of interacting with a specific biological target.
High-throughput screening (HTS): In vitro assays, often performed in a high-throughput format, can rapidly assess the biological activity of a large number of compounds against a specific target or in a particular cellular model.
The integration of in silico and in vitro approaches provides a powerful platform for the efficient identification and optimization of new phenothiazine-based research tools and drug candidates. b-cdn.net
Integration with Systems Biology and Omics Approaches in Chemical Biology
Systems biology and "omics" technologies (genomics, proteomics, metabolomics) offer a holistic view of biological systems and are becoming indispensable tools in chemical biology research. nih.govresearchgate.net The application of these approaches to study the effects of this compound can provide a comprehensive understanding of its mechanism of action and its impact on cellular networks. nih.gov
Key applications include:
Target identification and validation: Omics profiling of cells or organisms treated with this compound can reveal changes in gene expression, protein levels, or metabolite concentrations, providing clues about the compound's molecular targets and the pathways it modulates.
Biomarker discovery: Identifying molecular signatures associated with the response to this compound can lead to the discovery of biomarkers for predicting efficacy or toxicity.
Network pharmacology: Systems biology approaches can be used to construct and analyze the complex interaction networks of drugs, targets, and diseases, providing a deeper understanding of the polypharmacology of phenothiazine derivatives. researchgate.net
The integration of multi-omics data is a powerful strategy for unraveling the complex biological effects of 1-Methyl-3-phenothiazinamine and for advancing a systems-level understanding of its therapeutic potential. nih.govmdpi.comfrontiersin.org
Role of this compound as a Chemical Probe for Cellular Processes
A chemical probe is a small molecule used to study and manipulate biological systems. The unique properties of the phenothiazine scaffold make this compound an attractive starting point for the development of novel chemical probes. For instance, some phenothiazine derivatives are known to be photoactive and can be used as photosensitizers to generate reactive oxygen species upon light exposure, a property that can be harnessed for photodynamic therapy. news-medical.net
Derivatives of this compound could be designed as:
Fluorescent probes: By attaching a fluorescent tag, it may be possible to visualize the subcellular localization of the compound and its molecular targets.
Affinity-based probes: These probes can be used to isolate and identify the binding partners of this compound within a complex biological sample.
Photoaffinity probes: These probes can be used to covalently label the molecular targets of the compound upon photoactivation, facilitating their identification.
The development of such chemical probes will be instrumental in dissecting the intricate cellular processes modulated by this compound.
Research Gaps and Future Methodological Advancements in Phenothiazine Chemistry and Biology
Despite significant progress, several research gaps and opportunities for methodological advancements remain in the field of phenothiazine chemistry and biology. A primary challenge is the lack of specific information directly pertaining to this compound, with much of the current knowledge extrapolated from the broader class of phenothiazines.
Future research should focus on:
Compound-specific studies: There is a critical need for detailed investigations focused specifically on this compound to delineate its unique biological profile.
Advanced synthetic methodologies: The development of more efficient and sustainable synthetic methods will facilitate the creation of diverse libraries of this compound derivatives for biological screening. researchgate.net
Integrated multi-omics studies: A more systematic application of integrated omics approaches will be crucial for a comprehensive understanding of the compound's mechanism of action at a systems level. nih.govresearchgate.net
Development of more predictive in silico models: Improving the accuracy and predictive power of computational models will enhance the efficiency of drug discovery efforts based on the phenothiazine scaffold.
Addressing these research gaps and embracing new technologies will be essential for fully realizing the therapeutic potential of this compound and the broader class of phenothiazine compounds.
Q & A
Basic: What are the established synthetic protocols for 10-Methyl-3-phenothiazinamine, and how can reaction parameters be optimized for higher yields?
Answer:
The synthesis of this compound derivatives typically involves two key steps: (1) preparation of the phenothiazine core and (2) functionalization at the 3-position. For example, 10-methyl-10H-phenothiazine is synthesized via alkylation of phenothiazine using methyl iodide under basic conditions, as described in literature . Subsequent sulfonation at the 3-position (e.g., using chlorosulfonic acid) yields sulfonic acid derivatives, which can be further modified. Optimization factors include:
- Reaction temperature : Controlled heating (e.g., 80–100°C) to avoid side reactions.
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution.
- Purification : Column chromatography or recrystallization to isolate high-purity products.
For reproducibility, refer to protocols in peer-reviewed syntheses .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Answer:
Structural validation requires a combination of techniques:
- NMR : H and C NMR to confirm methyl group placement and aromatic proton environments.
- X-ray crystallography : Resolve bond lengths and angles (e.g., triclinic crystal systems with space group P1, as seen in related phenothiazine derivatives ).
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 344.39 for C₂₀H₁₂N₂O₂S analogs ).
For crystallographic analysis, refine data using software like SHELXL and report unit cell parameters (e.g., a = 8.1891 Å, α = 81.632° ).
Advanced: How can researchers design enzyme inhibition assays to evaluate this compound’s biological activity?
Answer:
Phenothiazines are known cholinesterase inhibitors (e.g., Ethopropazine ). To assess activity:
Target selection : Prioritize enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Assay setup : Use Ellman’s method (spectrophotometric detection of thiocholine).
Controls : Include known inhibitors (e.g., Donepezil) and validate with dose-response curves (IC₅₀ calculations).
Data validation : Replicate experiments ≥3 times and apply statistical tests (ANOVA) to confirm significance .
Advanced: How should contradictory data on this compound’s efficacy across studies be addressed?
Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:
- Meta-analysis : Systematically compare studies using PRISMA guidelines.
- Hypothesis refinement : Re-examine assumptions (e.g., purity of compounds, assay conditions) .
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH, temperature).
For example, discrepancies in IC₅₀ values may stem from differences in enzyme sources or buffer systems .
Advanced: What computational strategies are effective for molecular docking studies of this compound derivatives?
Answer:
Ligand preparation : Optimize 3D structures using software like Open Babel.
Target protein selection : Use crystal structures from the PDB (e.g., AChE, PDB ID 4EY7).
Docking protocols : Employ AutoDock Vina with parameters adjusted for flexible binding sites.
Validation : Compare docking scores with experimental IC₅₀ values and analyze binding poses (e.g., π-π interactions with aromatic residues) .
Advanced: How can structure-activity relationship (SAR) studies be designed for phenothiazinamine derivatives?
Answer:
SAR studies require systematic variation of substituents:
- Positional effects : Compare 3-substituted vs. 10-methyl derivatives (e.g., 2-trifluoromethyl vs. 4-nitro groups ).
- Functional groups : Test sulfonamides, amines, or halogens for electronic effects.
- Assay integration : Use in vitro models (e.g., cytotoxicity assays) to correlate structural changes with activity.
Statistical tools like PCA (Principal Component Analysis) can identify critical structural descriptors .
Basic: What strategies improve the solubility and stability of this compound in aqueous buffers?
Answer:
- Salt formation : Convert amines to hydrochloride salts (e.g., Chlorpromazine HCl ).
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins for hydrophobic compounds.
- pH adjustment : Maintain pH 7.4 with phosphate buffers to prevent degradation.
Stability studies (HPLC monitoring) under accelerated conditions (40°C/75% RH) can identify optimal formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
